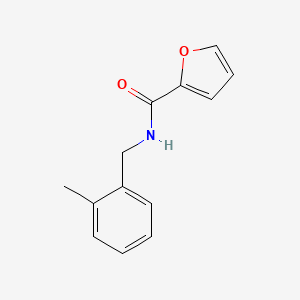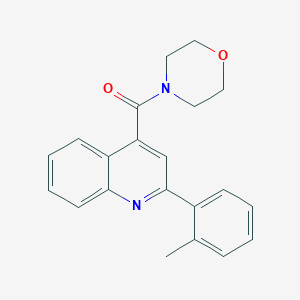
dimethyl 1-ethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-ethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA is a member of the dihydropyridine family and is structurally similar to nifedipine, a well-known calcium channel blocker.
作用机制
TTA is a potent calcium channel blocker that selectively blocks L-type calcium channels. Calcium channels play a crucial role in various physiological processes including muscle contraction, neurotransmitter release, and gene expression. By blocking calcium channels, TTA can modulate these processes and affect various cellular functions. TTA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects. In animal studies, TTA has been shown to improve cognitive function, reduce oxidative stress, and prevent neurodegeneration. TTA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetic animal models, TTA has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications.
实验室实验的优点和局限性
TTA has several advantages for lab experiments. It is a potent and selective calcium channel blocker that can be used to study the role of calcium channels in various cellular processes. TTA is also a PPARγ agonist and can be used to study the effects of PPARγ activation on glucose and lipid metabolism. However, TTA has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for TTA research. One area of interest is the development of TTA analogs with improved potency and selectivity. Another area of interest is the study of TTA's effects on other cellular processes such as autophagy and inflammation. TTA's potential applications in cancer therapy and diabetes treatment also warrant further investigation. Overall, TTA is a promising compound that has the potential to advance our understanding of various physiological processes and lead to the development of new therapies for various diseases.
合成方法
The synthesis of TTA involves a multistep process that begins with the reaction of ethyl acetoacetate and thiophene-2-carbaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a series of chemical reactions including the reduction of the carbonyl group, the formation of a pyridine ring, and the esterification of the carboxylic acid group. The final product is obtained by the reaction of dimethyl sulfate with the diester intermediate.
科学研究应用
TTA has been extensively studied for its potential applications in various fields including neuroscience, cancer research, and diabetes. In neuroscience, TTA has been shown to have neuroprotective effects and can prevent cognitive impairment caused by neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, TTA has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. In diabetes research, TTA has been shown to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
dimethyl 1-ethyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-16-8-10(14(17)19-2)13(12-6-5-7-21-12)11(9-16)15(18)20-3/h5-9,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRDESKCQWVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)


![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)